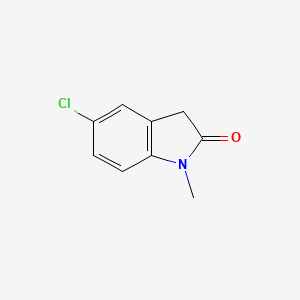
5-Chloro-1-methylindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of indolinone derivatives, closely related to 5-Chloro-1-methylindolin-2-one, often involves complex chemical reactions, including silver-promoted synthesis or the Raschig process. For instance, the silver-promoted synthesis approach enables the cyclization of specific amides without eliminating the chlorine atom, leading to high yields of potentially valuable heterocycles (Gilbert et al., 2018). Another method, the Raschig process, has been applied in synthesizing 1-amino-2-methylindoline, which could be a precursor or a related compound in the synthesis pathway of this compound (Elkhatib et al., 2002).
Molecular Structure Analysis
The molecular structure and properties of related indolinone derivatives have been thoroughly studied, providing insights into their crystal structure, Hirshfeld analysis, and DFT studies. For example, analysis of 6,7-Dimethoxy-3-[(5-Chloro-1,3,3-Trimethylindolin-2-Ylidene)Methyl]Isobenzofuran-1(3h)-One reveals significant details about its indoline system and its interactions within the crystal structure (Sapari et al., 2019).
Chemical Reactions and Properties
Indolinone compounds participate in various chemical reactions, including annulation reactions to synthesize N-heterocyclic scaffolds. These reactions are often promoted by catalysts like silver trifluoromethanesulfonate, enabling the practical synthesis of derivatives with a broad scope of functional groups (Li et al., 2019).
Physical Properties Analysis
The physical properties of indolinone derivatives, including this compound, can be deduced from their synthesis and molecular structure. These properties are crucial for understanding their stability, reactivity, and potential applications in various research fields.
Chemical Properties Analysis
The chemical properties of indolinones are influenced by their functional groups. The presence of a chloro and a methyl group in this compound affects its reactivity and interactions with other chemicals. These properties are essential for designing reactions and predicting the compound's behavior under different conditions.
- (Gilbert et al., 2018)
- (Elkhatib et al., 2002)
- (Sapari et al., 2019)
- (Li et al., 2019)
科学的研究の応用
Synthesis and Characterization in Pharmacological Research
5-Chloro-1-methylindolin-2-one is a compound involved in the synthesis of pharmacologically relevant molecules. For instance, a study by dos Santos et al. (2010) focused on the synthesis and pharmacological evaluation of a compound related to this compound, demonstrating its potential as a non-ulcerogenic prototype for treating chronic inflammatory diseases (J. D. dos Santos et al., 2010).
Reactions and Chemical Properties
The study of the reactions and properties of derivatives of this compound is a crucial area of research. Peyrot et al. (2001) explored the synthesis and characterization of new heterocyclic derivatives by oxidation of 1-amino-2-methylindoline, a precursor used in synthesizing antihypertension drugs, which shares a structural relationship with this compound (L. Peyrot et al., 2001).
Bioreductively Activated Prodrug Systems
This compound has been studied for its potential in bioreductively activated prodrug systems. Parveen et al. (1999) discussed the efficiency of this compound derivatives in releasing pharmacologically active compounds in response to biomimetic reduction, highlighting its use in targeted drug delivery (I. Parveen et al., 1999).
Kinetic Studies in Synthesis Processes
The kinetics and optimization of synthesis processes involving compounds like this compound are also significant. For example, Elkhatib et al. (2002) examined the synthesis of 1-amino-2-methylindoline, a process integral to the generation of compounds structurally related to this compound (M. Elkhatib et al., 2002).
Studies on Receptor Binding and Drug Action
Research has also been conducted on the interaction of this compound derivatives with biological receptors, demonstrating their potential in modulating physiological processes. For instance, Torres et al. (1999) investigated the anti-inflammatory effects of compounds related to this compound, demonstrating their interaction with peripheral benzodiazepine receptors (S. R. Torres et al., 1999).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Relevant Papers There are several relevant papers on 5-Chloro-1-methylindolin-2-one. For instance, one paper discusses the synthesis, characterization, and pharmacological evaluation of a new anti-inflammatory compound with reduced gastric ulceration properties . This suggests that this compound could have potential applications in the development of new pharmaceuticals .
特性
IUPAC Name |
5-chloro-1-methyl-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-11-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTWHPOGWLOYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

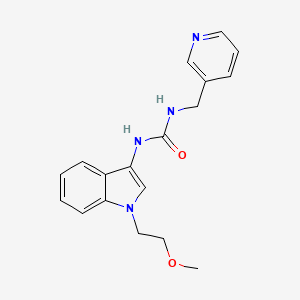
![Methyl 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2481234.png)
![2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2481235.png)

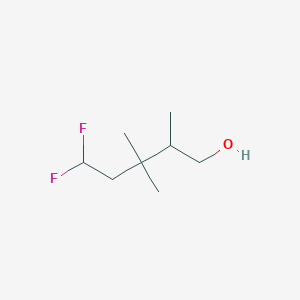
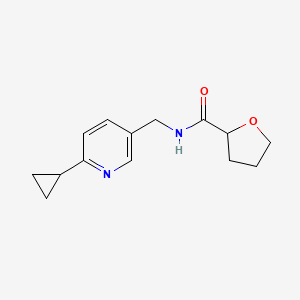
![Methyl 3-[(3,4-dimethylphenyl){2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2481241.png)
![N,N-diethyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2481244.png)

![2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2481246.png)
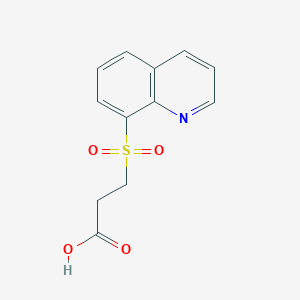
![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2481250.png)

![6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481253.png)